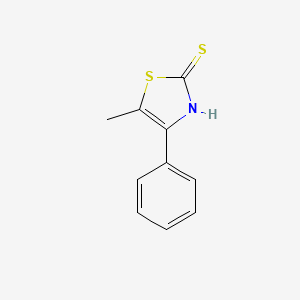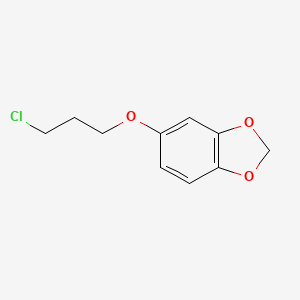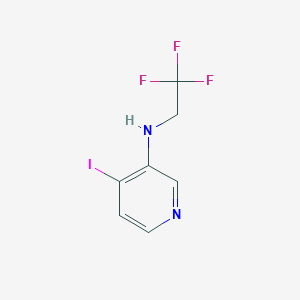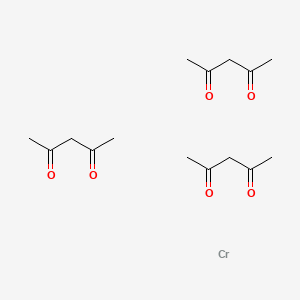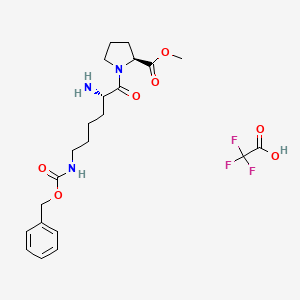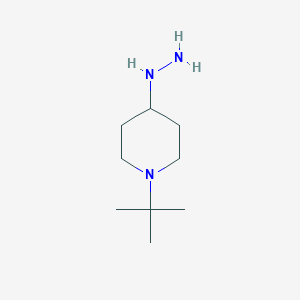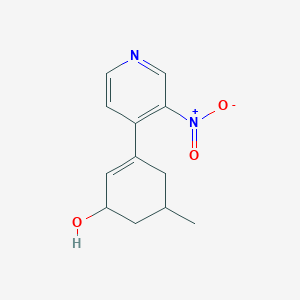
5-methyl-3-(3-nitropyridin-4-yl)cyclohex-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-3-(3-nitropyridin-4-yl)cyclohex-2-en-1-ol is a chemical compound with the molecular formula C12H14N2O3 and a molecular weight of 234.25 g/mol. It is primarily used in research settings and is known for its unique structure, which includes a nitropyridine group attached to a cyclohexenol ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-3-(3-nitropyridin-4-yl)cyclohex-2-en-1-ol typically involves the reduction of 5-Methyl-3-(3-nitropyridin-4-yl)cyclohex-2-enone. The process includes the following steps:
Starting Material: 5-Methyl-3-(3-nitropyridin-4-yl)cyclohex-2-enone.
Solvent: Ethanol (EtOH).
Catalyst: Cerium(III) chloride heptahydrate (CeCl3-7H2O).
Reducing Agent: Sodium borohydride (NaBH4).
The reaction is carried out at 0°C for 2 hours, followed by quenching with water, extraction with ethyl acetate (EtOAc), and drying with sodium sulfate (Na2SO4). The final product is obtained with a yield of 91%.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-methyl-3-(3-nitropyridin-4-yl)cyclohex-2-en-1-ol can undergo various chemical reactions, including:
Reduction: As described in the synthesis, the compound is formed by the reduction of its ketone precursor.
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Substitution: The nitro group on the pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Sodium borohydride (NaBH4) in ethanol.
Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Reduction: this compound.
Oxidation: 5-Methyl-3-(3-nitropyridin-4-yl)cyclohex-2-enone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-methyl-3-(3-nitropyridin-4-yl)cyclohex-2-en-1-ol is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying the effects of nitroaromatic compounds on biological systems.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The specific mechanism of action for 5-methyl-3-(3-nitropyridin-4-yl)cyclohex-2-en-1-ol is not well-documented. its effects are likely related to the presence of the nitro group, which can participate in redox reactions and interact with biological molecules. The molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-3-(3-nitropyridin-4-yl)cyclohex-2-enone: The ketone precursor of the compound.
3-Nitropyridine: A simpler nitroaromatic compound.
Cyclohexenol: The parent alcohol without the nitroaromatic group.
Uniqueness
5-methyl-3-(3-nitropyridin-4-yl)cyclohex-2-en-1-ol is unique due to its combination of a cyclohexenol ring with a nitropyridine group, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C12H14N2O3 |
|---|---|
Molecular Weight |
234.25 g/mol |
IUPAC Name |
5-methyl-3-(3-nitropyridin-4-yl)cyclohex-2-en-1-ol |
InChI |
InChI=1S/C12H14N2O3/c1-8-4-9(6-10(15)5-8)11-2-3-13-7-12(11)14(16)17/h2-3,6-8,10,15H,4-5H2,1H3 |
InChI Key |
ZNLXEBMYIFPFSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C=C(C1)C2=C(C=NC=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

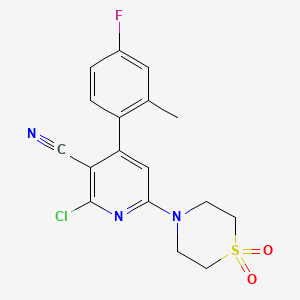

![1-tert-Butyl-4-[1-(4-ethoxyphenyl)-2-nitropropyl]benzene](/img/structure/B8526005.png)
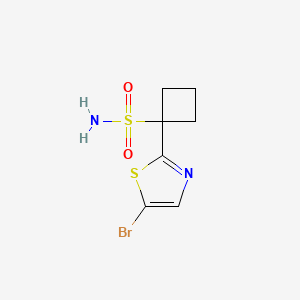
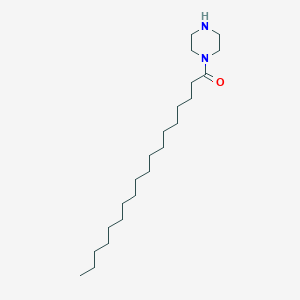
![Methyl-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)benzoate](/img/structure/B8526035.png)
